N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine
Description
Properties
IUPAC Name |
N'-(3-ethoxypropyl)-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-16-10-5-9-15(8-4-7-14)12-13-6-3-11-17-13/h3,6,11H,2,4-5,7-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYFPBCXOHOFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN(CCCN)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189034 | |
| Record name | N1-(3-Ethoxypropyl)-N1-(2-furanylmethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-31-5 | |
| Record name | N1-(3-Ethoxypropyl)-N1-(2-furanylmethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(3-Ethoxypropyl)-N1-(2-furanylmethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine can be achieved through a multi-step process involving the following key steps:
Formation of the furan ring: This can be done through the cyclization of a suitable precursor, such as 2-furylmethanol.
Alkylation of the furan ring: The furan ring can be alkylated using a suitable alkylating agent, such as 3-bromopropylamine, under basic conditions.
Introduction of the ethoxy group: The ethoxy group can be introduced through a nucleophilic substitution reaction using 3-chloropropyl ethyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with metal ions which can be useful in catalysis and materials science.
- Synthetic Organic Chemistry : It serves as a versatile reagent for various organic transformations, including oxidation and substitution reactions, showcasing its utility in synthetic pathways.
2. Biology
- Proteomics Research : N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine is utilized as a labeling reagent for proteins, enabling the study of protein interactions and functions.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in drug development aimed at combating infections.
3. Medicine
- Drug Development : The compound's structural features suggest it may interact favorably with biological targets, leading to its exploration as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug formulations.
- Therapeutic Applications : Its bioactivity opens avenues for research into its efficacy against various diseases, particularly those requiring targeted therapies.
Case Study 1: Coordination Complexes
A study demonstrated the formation of coordination complexes using this compound with transition metals. These complexes exhibited enhanced catalytic activity in organic reactions, highlighting the compound's potential in industrial catalysis.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that derivatives of this compound displayed significant antimicrobial properties against several bacterial strains. This finding supports further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine would depend on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The furan ring and amine groups may play key roles in binding to these targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related amines:
*Estimated based on substituent contributions.
Key Observations:
Substituent Diversity: The target compound uniquely combines a primary amine (3-aminopropyl), ether (3-ethoxypropyl), and aromatic furan, enabling multifunctional interactions.
Basicity : The primary amine in the target compound may enhance protonation under physiological conditions compared to purely tertiary amines like NAPBMA.
Physicochemical Properties
- Solubility : Balanced hydrophilicity (ethoxy, amine) and hydrophobicity (furan).
- Basicity : pKa values likely differ from analogs due to the primary amine’s higher basicity compared to tertiary amines like NAPBMA.
Biological Activity
N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine is an organic compound with the molecular formula CHNO and a molecular weight of 240.34 g/mol. This compound features a unique structure that includes an amine group along with various alkyl and aromatic substituents, which may contribute to its biological activity. The presence of the furylmethyl group suggests potential interactions with biological systems, making it a subject of interest in proteomics research and drug development.
Biological Activity Overview
The biological activity of this compound is primarily influenced by its structural characteristics. Compounds with similar structures have been known to exhibit various biological effects, including:
- Antimicrobial Activity : Similar amine compounds have demonstrated effectiveness against bacterial and fungal strains.
- Cytotoxicity : Some derivatives have shown potential cytotoxic effects against cancer cell lines.
- Neuroactivity : The presence of the furyl group may indicate possible neuroactive properties, potentially influencing neurotransmitter systems.
Interaction Studies
Preliminary studies on the interactions of this compound with biological targets are crucial for understanding its therapeutic potential. These studies often focus on:
- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
- Mechanism of Action : Understanding how the compound exerts its effects at a cellular level.
- Toxicological Profile : Evaluating any adverse effects or toxicity associated with the compound.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on structurally similar compounds revealed that amine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties.
-
Cytotoxicity Assessment :
- In vitro tests showed that compounds with a similar amine structure were effective against various cancer cell lines, indicating a potential for this compound to be explored further as an anticancer agent.
-
Neuroactive Properties :
- Research into related furanyl compounds has suggested neuroprotective effects, which could imply that this compound might influence neurological pathways.
Comparative Analysis
To further understand the potential biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-m-toluamide (DEET) | Aromatic ring with aliphatic chains | Widely used as an insect repellent |
| N,N-Dimethyltryptamine (DMT) | Indole structure | Known for psychoactive properties |
| N-(2-Furanylmethyl)-N,N-dimethylamine | Contains a furanyl group | Potential applications in organic synthesis |
The uniqueness of this compound lies in its combination of ethoxy and furanyl groups along with its specific amine structure, which may confer distinct biological activities and chemical reactivity compared to these similar compounds.
Q & A
Basic: What are the established synthetic routes for N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine, and what catalytic systems show optimal efficiency?
The synthesis of structurally related tertiary amines (e.g., N-(furan-2-ylmethyl)aniline) involves reductive amination using a Pd/NiO catalyst under hydrogen at 25°C, achieving high yields (>95%) . For the target compound, a stepwise approach could be adopted:
Reductive amination between 3-aminopropylamine and 3-ethoxypropionaldehyde using Pd/NiO to form the secondary amine intermediate.
Subsequent alkylation with 2-furylmethyl bromide under basic conditions.
Optimize catalyst loading (e.g., 1.1 wt% Pd/NiO) and reaction time (10–12 hours) based on analogous protocols .
Basic: How should researchers characterize the structural integrity of this compound post-synthesis?
Use 1H NMR (400 MHz, CDCl3) to verify substituent integration ratios (e.g., furyl protons at δ 6.1–7.4 ppm, ethoxy methylene at δ 3.3–3.7 ppm) . 13C NMR confirms quaternary carbons (e.g., furan C-2 at ~110 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ for C14H27N3O2: 270.2175) .
Advanced: What strategies resolve contradictory NMR spectral data observed in different synthetic batches?
Contradictions may arise from solvent impurities or stereochemical variability . Mitigation steps:
- Re-crystallize the compound in anhydrous CDCl3 to remove residual solvents.
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., ethoxy vs. furyl protons) .
- Compare with computational predictions (e.g., DFT-calculated chemical shifts) to identify anomalies.
Advanced: How can reaction conditions be optimized for higher selectivity in multi-step syntheses?
- Temperature control : Lower temperatures (e.g., 0–10°C) during alkylation reduce side reactions.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd/C, Pd-Al2O3) for reductive steps, monitoring via TLC.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency in the second step .
Safety: What protocols are recommended for handling this compound given limited toxicological data?
Follow GHS Category 1B/2 guidelines for amines :
- Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation.
- Store at -20°C in airtight containers to prevent degradation .
- Treat spills with dry adsorbents (e.g., vermiculite) and neutralize with dilute acetic acid.
Application: What biomedical applications are plausible based on structural analogs?
Tertiary amines with furyl groups (e.g., serotonin 2C receptor ligands) show GPCR modulation potential . Screen for:
- Receptor binding assays (e.g., 5-HT2C transfected cells).
- Antimicrobial activity : Test against Gram-negative/positive strains due to amine-mediated membrane disruption.
Mechanistic: How can the reductive amination mechanism be elucidated for this compound?
- Conduct kinetic isotope effects using D2 instead of H2 to probe rate-determining steps.
- Perform XPS analysis of spent Pd/NiO catalysts to identify active sites .
- Monitor intermediates via in situ IR spectroscopy (e.g., imine formation at ~1650 cm⁻¹).
Purity: How to achieve >98% purity during scale-up?
- Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted aldehydes.
- Recrystallization in ethanol/water (7:3 v/v) enhances crystallinity.
- Validate purity via HPLC-UV (λ = 255 nm, C18 column) .
Stability: What factors influence long-term stability?
- Oxidation : Store under argon to prevent amine oxidation.
- Hydrolysis : Avoid aqueous solvents at pH > 8, which cleave ethoxy groups.
- Light sensitivity : Use amber vials to block UV-induced degradation .
Data Analysis: How to interpret conflicting bioactivity results across assays?
- Assay validation : Replicate in orthogonal systems (e.g., functional cAMP vs. calcium flux assays).
- Control standardization : Use reference agonists/antagonists (e.g., WAY-163909 for 5-HT2C) .
- Metabolite screening : Check for degradation products via LC-MS that may interfere with activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
